3-Amino-2,4,6-trichlorobenzaldehyde
Description
3-Amino-2,4,6-trichlorobenzaldehyde is a halogenated aromatic aldehyde with a unique substitution pattern featuring three chlorine atoms at the 2-, 4-, and 6-positions and an amino group at the 3-position. The electron-withdrawing chlorine atoms and the electron-donating amino group create a polarized aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
3-amino-2,4,6-trichlorobenzaldehyde |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H,11H2 |
InChI Key |
IOUOJAQHWQONOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-trichlorobenzaldehyde typically involves the chlorination of benzaldehyde followed by the introduction of an amino group. One common method is the reaction of 2,4,6-trichlorobenzaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the selective substitution of the amino group.
Industrial Production Methods
Industrial production of 3-Amino-2,4,6-trichlorobenzaldehyde may involve large-scale chlorination processes followed by amination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Amino-2,4,6-trichlorobenzoic acid.
Reduction: 3-Amino-2,4,6-trichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the behavior of 3-amino-2,4,6-trichlorobenzaldehyde, we compare it with structurally related compounds, focusing on synthesis, reactivity, and applications.
Table 1: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
